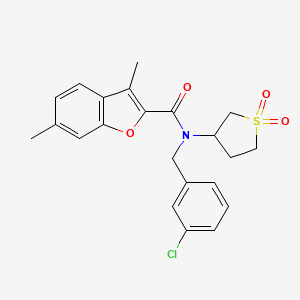

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15586853

Molecular Formula: C22H22ClNO4S

Molecular Weight: 431.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22ClNO4S |

|---|---|

| Molecular Weight | 431.9 g/mol |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C22H22ClNO4S/c1-14-6-7-19-15(2)21(28-20(19)10-14)22(25)24(18-8-9-29(26,27)13-18)12-16-4-3-5-17(23)11-16/h3-7,10-11,18H,8-9,12-13H2,1-2H3 |

| Standard InChI Key | ONZFYUUHYUIROT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4)C |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound features a benzofuran backbone (a fused bicyclic system of benzene and furan) substituted at the 2-position with a carboxamide group. The carboxamide nitrogen atoms are further functionalized with a 3-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Key structural elements include:

-

Benzofuran core: Provides aromatic stability and π-π stacking potential.

-

3-Chlorobenzyl group: Introduces electron-withdrawing effects and enhances lipophilicity.

-

1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing saturated heterocycle that improves solubility and metabolic stability.

-

3,6-Dimethyl substituents: Steric and electronic modifiers that influence molecular conformation and reactivity.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₃ClN₂O₄S |

| Molecular Weight | 459.0 g/mol (calculated) |

| CAS Number | Not publicly disclosed |

| Key Functional Groups | Benzofuran, carboxamide, sulfone, chlorobenzyl |

The molecular weight aligns with analogous benzofuran carboxamides reported in EvitaChem’s database. The absence of a publicly listed CAS number suggests the compound may be a novel entity under investigation.

Synthetic Methodologies

Rhodium-Catalyzed Annulation

Recent advances in benzofuran synthesis, particularly rhodium-mediated C–H activation, offer a plausible route to the target compound. As demonstrated by Sharma et al. (2024), cyclopentadienyl rhodium complexes facilitate the annulation of substituted benzamides with vinylene carbonate to yield benzofuran derivatives . Adapting this method, the 3,6-dimethylbenzofuran core could be synthesized via:

-

C–H activation at the ortho position of a pre-functionalized benzene ring.

-

Migratory insertion of an alkyne or carbonyl component.

-

Protonation and cyclization to form the benzofuran scaffold.

Reaction conditions typically involve tetrachloroethane as a solvent and NaOPiv·H₂O as an additive, achieving yields of 30–80% for similar structures .

Lewis-Acid-Promoted Cyclization

Lewis acids like Sc(OTf)₃ catalyze [4 + 1] cycloadditions between isocyanides and ortho-quinone methides, forming aminobenzofurans . For N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide, this approach could be modified to incorporate the sulfone moiety via post-cyclization oxidation.

Table 2: Representative Synthesis Conditions

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Rhodium-mediated annulation | CpRh, tetrachloroethane | 30–80 | |

| Lewis-acid cyclization | Sc(OTf)₃, toluene | 75–91 | |

| Catalyst-free alkylation | K₂CO₃, DMF | 33–84 |

Chemical Reactivity and Functionalization

Sulfone Group Reactivity

The 1,1-dioxidotetrahydrothiophen-3-yl group undergoes nucleophilic substitution at the sulfur atom, enabling conjugation with biomolecules or polymers. For instance, the sulfone’s electron-deficient nature permits SN2 reactions with thiols or amines under mild basic conditions.

Carboxamide Modifications

The carboxamide linkage can participate in:

-

Hydrolysis: Under acidic or alkaline conditions, yielding carboxylic acid and amine derivatives.

-

N-Alkylation: Further functionalization of the benzyl or tetrahydrothiophene nitrogen atoms using alkyl halides.

Hypothesized Biological Activity

Anticancer Applications

Benzofuran derivatives are known to intercalate DNA or inhibit topoisomerases. The compound’s planar benzofuran core and electron-withdrawing substituents suggest potential intercalation capability, warranting in vitro cytotoxicity assays .

Physical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfone and carboxamide groups.

-

Stability: Likely stable under ambient conditions but susceptible to photodegradation owing to the benzofuran chromophore.

Spectroscopic Characterization

-

NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfone resonances (δ 3.1–3.4 ppm for S=O).

-

Mass Spectrometry: A molecular ion peak at m/z 459.0 (M+H)+ with fragmentation patterns indicative of benzofuran and chlorobenzyl cleavage.

Applications and Future Directions

Medicinal Chemistry

The compound’s multifunctional architecture positions it as a candidate for:

-

Kinase inhibitor development: Targeting oncogenic kinases like EGFR or BRAF.

-

Antimicrobial agents: Leveraging the chlorobenzyl group’s bioactivity against Gram-positive pathogens.

Materials Science

Sulfone-containing benzofurans are explored as organic semiconductors or light-emitting diodes (OLEDs) due to their electron-transport properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume